3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Description
3-(3,4-Dihydro-1(2H)-quinolinylimino)cyclohexanone is a heterocyclic compound featuring a fused quinoline moiety linked to a cyclohexanone ring via an imino (-NH-) group. This structure combines the planar aromaticity of the quinoline system with the conformational flexibility of the cyclohexanone ring, making it a unique scaffold for exploring bioactivity and physicochemical properties.
Key structural attributes:
- Cyclohexanone ring: Contributes to solubility and steric flexibility.
- Imino linkage: May enhance hydrogen-bonding capacity and reactivity.
Properties
IUPAC Name |
(3E)-3-(3,4-dihydro-2H-quinolin-1-ylimino)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-8-3-7-13(11-14)16-17-10-4-6-12-5-1-2-9-15(12)17/h1-2,5,9H,3-4,6-8,10-11H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNTTFANZXYBY-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN2CCCC3=CC=CC=C32)CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\N2CCCC3=CC=CC=C32)/CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone typically involves the reaction of 3,4-dihydroquinoline with cyclohexanone under specific conditions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an imine with a cyclic ketone . This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines.
Scientific Research Applications
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3,4-Dihydro-2(1H)-Quinolinones (2O-THQ)
Structural Differences :
- 2O-THQ derivatives lack the cyclohexanone ring and instead feature a ketone group at position 2 of the quinoline ring .
- The imino group in 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone introduces additional steric bulk compared to 2O-THQ.
Table 1: Key Properties of 2O-THQ vs. Target Compound
2-(Ethylamino)-2-(3-Hydroxyphenyl)-Cyclohexanone
Structural Differences :
- This compound () replaces the quinoline-imino group with ethylamino and 3-hydroxyphenyl substituents on the cyclohexanone ring.
Physicochemical Properties :
Functional Comparison :
- The ethylamino group may enhance receptor binding in neurological targets, whereas the quinoline-imino group in the target compound could improve membrane permeability.
3,4-Dihydro-1(2H)-Naphthalenone (Alpha-Tetralone)
Structural Differences :
- Alpha-tetralone () is a simpler bicyclic ketone lacking nitrogen atoms or imino linkages.
Hydrazone Derivatives (e.g., 3-Cyclohexylindeno[3,2-c]Pyrazol-4-Hydrazone)
Structural Differences :
- Features a pyrazole-hydrazone moiety () instead of the quinoline-imino system.
Stability and Reactivity :
- Hydrazones are prone to hydrolysis under acidic conditions, whereas imino linkages in the target compound may offer greater stability.
- Both compounds share challenges in toxicological characterization ().
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols, similar to 2O-THQ derivatives, which face hurdles in scalability .
- Bioactivity Potential: Structural analogs suggest possible applications in CNS disorders or antimicrobial therapy, but empirical studies are needed.
- Safety Data: Unlike alpha-tetralone or dopamine derivatives (), the toxicology of this compound remains unexplored.
Biological Activity
3-(3,4-Dihydro-1(2H)-quinolinylimino)cyclohexanone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclohexanone core linked to a quinolinyl moiety through an imine bond. This unique structure is hypothesized to contribute to its biological activity, particularly in targeting various receptors and enzymes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4-dihydro-2(1H)-quinolinones have shown promising results against HeLa cells with IC50 values as low as 10.46 μM/mL . This suggests that this compound may also possess anticancer properties, warranting further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. For example, amido derivatives of 3,4-dihydro-1,2,4-benzotriazines demonstrated high anti-inflammatory activity with up to 80% inhibition of carrageenan-induced edema in rats . It is plausible that the target compound may exhibit similar effects due to structural similarities.
Enzyme Inhibition
Inhibition of enzymes such as α-glucosidase has been noted in related compounds, indicating potential antidiabetic properties. Compounds similar to this compound showed significant inhibition at concentrations around 52.54 μM . This aspect could be crucial for developing therapeutics aimed at metabolic disorders.
The biological activities of this compound are likely mediated through interactions with specific receptors and enzymes:
- Sigma Receptors : Compounds with similar structures have shown affinity for sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
- DNA Intercalation : The ability of related compounds to intercalate DNA suggests a mechanism for their cytotoxic effects, potentially disrupting cancer cell proliferation .
Case Studies and Experimental Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Compound | Cell Line | IC50 (μM/mL) | Activity |
|---|---|---|---|---|
| Quinoxalinone | HeLa | 10.46 ± 0.82 | Cytotoxic | |
| Benzotriazine | Rat model | 25 | Anti-inflammatory |
These findings highlight the potential efficacy of the compound in both anticancer and anti-inflammatory contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
